Ethyl 3-amino-4-morpholinobenzoate

Description

Overview of Benzoic Acid Ester Scaffolds in Chemical Science

Benzoic acid and its esters are fundamental scaffolds in chemical science, frequently utilized as precursors and intermediates in the synthesis of a wide array of more complex molecules. nih.govorganic-chemistry.org The aromatic ring of the benzoate (B1203000) structure provides a stable and versatile platform that can be readily functionalized, allowing chemists to systematically modify its properties.

These scaffolds are prevalent in medicinal chemistry, where they form the core of numerous therapeutic agents. drugbank.com Their utility also extends to materials science and agrochemistry. lookchem.com The ester group, in particular, can influence the molecule's solubility, stability, and ability to cross biological membranes, making it a key component in the design of bioactive compounds. Research has identified serinol-derived benzoic acid esters as novel scaffolds for inhibiting human adenovirus (HAdV) infections. nih.gov The inherent reactivity of the carboxylic acid or its ester derivative allows for the formation of amides, larger esters, and other functional groups, making the benzoic acid scaffold a versatile starting point for chemical synthesis. organic-chemistry.orgacs.org

Significance of the Morpholine (B109124) Moiety in Advanced Organic Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. wikipedia.org In medicinal chemistry, it is considered a "privileged" structure due to its frequent appearance in bioactive compounds and its favorable physicochemical properties. researchgate.netnih.gov The inclusion of a morpholine moiety in a molecule can enhance its pharmacological profile. researchgate.net

Several key attributes contribute to the significance of the morpholine ring:

Improved Solubility and Polarity: The presence of the oxygen and nitrogen atoms allows for hydrogen bonding, which can improve the aqueous solubility of a compound—a crucial factor for drug development. researchgate.net

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug in the body. nih.gov

Receptor Interaction: The nitrogen atom in the morpholine ring is basic, allowing it to form ionic interactions, while the oxygen atom can act as a hydrogen bond acceptor. These properties enable strong and specific binding to biological targets. researchgate.net

Synthetic Accessibility: The morpholine ring is a readily accessible synthetic building block that can be easily incorporated into larger molecules. nih.gov

Due to these advantages, the morpholine moiety is a component of several approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Its versatility makes it a valuable tool for chemists aiming to optimize the properties of a lead compound. e3s-conferences.org

Research Trajectory and Importance of Ethyl 3-amino-4-morpholinobenzoate

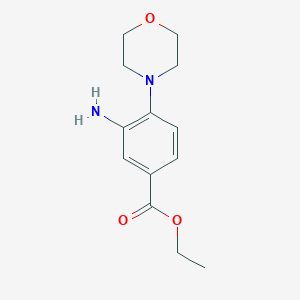

This compound is a chemical compound that integrates the key features of both the aminobenzoate and morpholine scaffolds. Its structure consists of a benzoic acid ethyl ester with an amino group at position 3 and a morpholine ring attached at position 4. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. lookchem.com

The primary importance of this compound lies in its role as a versatile building block for creating more complex molecules with potential applications in the pharmaceutical and agrochemical industries. lookchem.com The amino group and the aromatic ring can undergo a variety of chemical transformations, allowing for the construction of diverse molecular architectures. Researchers utilize this compound to synthesize novel derivatives for screening in drug discovery programs and for the development of new agrochemicals. lookchem.com

The trajectory of research involving this compound is focused on leveraging its structural features to design and synthesize target molecules with specific biological activities. The combination of the aminobenzoate core, known for its own set of biological possibilities, with the property-enhancing morpholine ring provides a powerful platform for innovation in chemical and life sciences.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 71254-75-6 |

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol |

| Synonyms | Ethyl 3-amino-4-morpholin-4-yl-benzoate |

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-amino-4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-18-13(16)10-3-4-12(11(14)9-10)15-5-7-17-8-6-15/h3-4,9H,2,5-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHAMNGFRPDRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384779 | |

| Record name | Ethyl 3-amino-4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71254-75-6 | |

| Record name | Ethyl 3-amino-4-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Amino 4 Morpholinobenzoate and Analogous Structures

Precursor Synthesis and Functional Group Transformations

The construction of the target molecule relies on the initial synthesis of appropriately substituted aminobenzoic acid esters. This typically involves two main stages: the reduction of a nitro group to an amine and the esterification of a carboxylic acid.

Synthesis of Substituted Aminobenzoic Acid Esters

The creation of substituted aminobenzoic acid esters is a fundamental step. This can be achieved through various chemical routes, primarily involving the reduction of nitrobenzoate precursors and the esterification of the corresponding carboxylic acids.

A common and effective strategy for synthesizing aminobenzoates is the reduction of their nitro-substituted counterparts. google.com This transformation is crucial as it introduces the key amino group onto the aromatic ring. Several reducing agents and conditions can be employed for this purpose, each with its own set of advantages.

One widely used method involves catalytic hydrogenation. For instance, ethyl 4-(methylamino)-3-nitrobenzoate can be reduced to ethyl 3-amino-4-(methylamino)benzoate in high yield (88%) using 10% palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. chemicalbook.com Similarly, the reduction of ethyl 4-(2-hydroxyethylamino)-3-nitro-benzoate can be accomplished using palladium on carbon with ammonium (B1175870) formate (B1220265) as a hydrogen source. nih.gov

Another approach utilizes metals in the presence of an acid or an ammonium salt. For example, the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) can be achieved with indium powder and ammonium chloride in aqueous ethanol (B145695), affording the product in 90% yield. orgsyn.org Historically, tin and hydrochloric acid have also been used for the reduction of nitro esters. acs.org Other metal-based systems like iron in the presence of hydrochloric acid or calcium chloride have also proven effective for nitro group reductions. sciencemadness.org

It is important to consider the potential for hydrolysis of the ester group under certain reduction conditions. sciencemadness.org Therefore, milder and more selective reduction methods are often preferred to preserve the ester functionality.

Table 1: Selected Reduction Strategies for Nitrobenzoate Precursors

| Nitrobenzoate Precursor | Reducing Agent/Conditions | Product | Yield |

| Ethyl 4-(methylamino)-3-nitrobenzoate | 10% Pd/C, H₂ (60 psi), Methanol | Ethyl 3-amino-4-(methylamino)benzoate | 88% chemicalbook.com |

| Ethyl 4-(2-hydroxyethylamino)-3-nitro-benzoate | Pd/C, Ammonium formate, Ethanol, Microwave | Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate | Not specified nih.gov |

| Ethyl 4-nitrobenzoate | Indium powder, Ammonium chloride, Aqueous ethanol | Ethyl 4-aminobenzoate | 90% orgsyn.org |

| Generic Nitro Ester | Tin, Hydrochloric acid | Corresponding Amino Ester | Not specified acs.org |

| Generic Nitroarene | Fe/HCl or Fe/CaCl₂ | Corresponding Aniline | Not specified sciencemadness.org |

This table presents a selection of reported reduction methods and should not be considered exhaustive.

The esterification of aminobenzoic acids is another critical step in the synthesis of the target precursors. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and widely applied method. researchgate.net For instance, para-aminobenzoic acid (PABA) can be esterified with ethanol using a catalytic amount of sulfuric acid to produce benzocaine (B179285) (ethyl 4-aminobenzoate). researchgate.net

It's noteworthy that when the substrate contains a basic group, such as the amino group in PABA, a stoichiometric amount of acid catalyst is often required to neutralize the basic site and allow the reaction to proceed efficiently. researchgate.net The esterification can also be performed on the nitro-substituted benzoic acid prior to the reduction step. sciencemadness.org

Other esterification methods include reacting the acid with an alkyl halide in the presence of a base. For example, p-substituted nitro and amino benzoic acids have been esterified by O-alkylation of the carboxylic acid group in the presence of potassium carbonate and dimethylformamide. mdpi.com

Table 2: Esterification Methods for Substituted Benzoic Acids

| Carboxylic Acid | Reagents | Product |

| para-Aminobenzoic acid | Ethanol, Sulfuric acid | Ethyl 4-aminobenzoate researchgate.net |

| p-Substituted nitro and amino benzoic acids | Alkyl halide, Potassium carbonate, Dimethylformamide | Corresponding ester mdpi.com |

This table highlights common esterification techniques.

Introduction of the Morpholine (B109124) Moiety onto the Benzoate (B1203000) Scaffold

The final key structural feature of the target compound is the morpholine ring. This heterocyclic moiety can be introduced onto the benzoate scaffold through several synthetic strategies, primarily involving nucleophilic substitution or reductive amination.

Nucleophilic aromatic substitution (SNA_r) is a powerful method for introducing amines, including morpholine, onto an activated aromatic ring. masterorganicchemistry.comlibretexts.org This reaction typically requires the presence of strong electron-withdrawing groups (such as a nitro group) ortho or para to a suitable leaving group (like a halogen) on the benzene (B151609) ring to facilitate the attack of the nucleophile. masterorganicchemistry.com

In the context of synthesizing the precursor to ethyl 3-amino-4-morpholinobenzoate, a plausible route involves the reaction of a 4-halo-3-nitrobenzoate ester with morpholine. The nitro group activates the ring towards nucleophilic attack by morpholine, leading to the displacement of the halogen and the formation of a 4-morpholino-3-nitrobenzoate ester. Subsequent reduction of the nitro group, as described in section 2.1.1.1, would then yield the desired product.

Reductive amination offers an alternative and versatile method for forming the carbon-nitrogen bond between the benzoate scaffold and the morpholine ring. wikipedia.org This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

While direct reductive amination onto the aromatic ring is not the primary pathway for this specific target, related strategies can be employed. For instance, if a precursor with a carbonyl group at the 4-position of the benzoate ring were available, reductive amination with morpholine could be a viable approach. More commonly, reductive amination is used in the synthesis of more complex morpholine derivatives. nih.gov For example, a primary amine can undergo reductive amination with an appropriate aldehyde to introduce a new substituent, which could be a precursor to a morpholine ring or a related structure. nih.gov

Advanced Synthetic Strategies and Reaction Optimization

Modern organic synthesis emphasizes the use of advanced strategies to enhance yield, reduce reaction times, and simplify purification processes. These include the development of novel catalytic systems and the application of alternative energy sources.

The formation of the crucial amine group in compounds like this compound is often achieved through the reduction of a corresponding nitro compound. A variety of catalysts can be employed for this transformation. For instance, the synthesis of 3-amino-4-methoxybenzaniline, an analogous structure, can be performed using catalysts such as active nickel, palladium, or iron hydroxide (B78521) in the presence of a reducing agent like hydrazine (B178648) hydrate. google.com This step is critical as the resulting primary amine is a key intermediate for further functionalization.

This primary amine can then be used to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). wikipedia.org Schiff bases are typically synthesized through the nucleophilic addition of a primary amine to a carbonyl compound (aldehyde or ketone), which forms a hemiaminal intermediate, followed by dehydration to yield the imine. wikipedia.org This reaction is often catalyzed by an acid or a base. youtube.com The formation of Schiff bases from aminobenzoic acid derivatives has been widely reported, creating compounds with significant potential in medicinal chemistry. researchgate.netrjptonline.org Chiral Schiff bases have also been pivotal as ligands in asymmetric catalysis. wikipedia.org

Table 1: Catalytic Systems for Amine and Schiff Base Formation

| Reaction Type | Substrate/Precursor | Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Amine Formation (Reduction) | 3-nitro-4-methoxybenzoyl aniline | Alkali formula ferrous oxide | Hydrazine hydrate, Methanol, 55-60°C, 3h reflux | 95.3% | google.com |

| Schiff Base Formation | 4-aminobenzoic acid + 2-chlorobenzaldehyde | N/A (Condensation) | Ethanol, reflux | Not specified | researchgate.net |

| Schiff Base Formation | 4-aminobenzoic acid + Benzaldehyde | N/A (Condensation) | Absolute ethanol, 4-5h reflux | Not specified | rjptonline.org |

| Schiff Base Formation | 3-amino-1,2,4-triazole + Benzaldehyde | N/A (Condensation) | Ultrasound, 3-5 minutes | 96% | nih.gov |

| 1,5-Benzodiazepine Synthesis | o-phenylenediamine + Ketones | p-Amino Benzoic Acid | Solvent-free, 80°C | Good to excellent | researchgate.net |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods. ijpsjournal.comresearchgate.net By using microwave radiation, reactants are heated directly and uniformly, leading to a rapid increase in temperature and dramatically reduced reaction times—often from hours to minutes. nih.gov This efficiency frequently translates into higher product yields, improved purity by minimizing side product formation, and milder reaction conditions. ijpsjournal.comnih.govnih.gov

The synthesis of N-containing heterocyclic compounds, a class to which this compound belongs, has particularly benefited from this technology. ijpsjournal.com For example, studies on the synthesis of various heterocyclic molecules demonstrate that microwave irradiation consistently shortens reaction times and increases yields compared to traditional thermal methods. ijpsjournal.comnih.gov In one instance, the synthesis of 5-aminopyrazolone under microwave conditions was completed in just 2 minutes with an 88% yield, whereas the conventional method required 4 hours to achieve an 80% yield. ijpsjournal.com Similarly, the microwave-assisted synthesis of morpholine-based chalcones was found to be a more efficient method compared to conventional approaches. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (MAOS)

| Compound/Reaction | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

|---|---|---|---|---|---|

| 5-Aminopyrazolone Synthesis | 4 hours | 80% | 2 minutes | 88% | ijpsjournal.com |

| N-alkylated 2-pyridones Synthesis | 180 minutes | 65-77% | 15 minutes | 81-94% | nih.gov |

| Biaryl-based macrocycles (Ugi reaction) | 24 hours | 49% | 50 minutes | 82% | nih.gov |

| 3-Amino-1,2,4-triazoles | Not specified (low yield) | Low | 3 hours | 87% (scaled up) | mdpi.com |

Green Chemistry Principles in Aminobenzoate Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of aminobenzoates and their derivatives. ijpsjournal.commdpi.comnih.gov Traditional chemical syntheses often rely on petroleum-based precursors and involve harsh conditions, toxic catalysts, and significant solvent waste. mdpi.com

In contrast, green approaches prioritize sustainability. This includes the use of microwave irradiation, which reduces energy consumption and reaction times, as discussed previously. ijpsjournal.com Another key strategy is the development of multicomponent reactions (MCRs), where multiple reactants are combined in a single step to form a complex product. rsc.org MCRs are highly efficient, exhibit high atom economy, and generate minimal waste, making them an attractive green alternative. nih.govrsc.org The use of solvent-free (dry media) conditions, often coupled with microwave assistance, further enhances the environmental friendliness of these synthetic routes. ijpsjournal.comajgreenchem.com Catalysts are also a major focus, with research directed towards using non-hazardous, cheap, and recyclable catalysts, such as the magnetic catalyst FeTiO3, which can be easily recovered and reused multiple times without significant loss of activity. researchgate.netajgreenchem.com Looking further ahead, biosynthesis offers a promising sustainable alternative, utilizing simple carbon sources like glucose in enzyme-catalyzed pathways to produce aminobenzoic acid derivatives, thereby avoiding toxic precursors and harsh chemical conditions entirely. mdpi.com

Table 3: Application of Green Chemistry Principles in Synthesis

| Green Strategy | Example Reaction | Catalyst/Conditions | Key Benefits | Reference |

|---|---|---|---|---|

| Multicomponent Reaction (MCR) | Synthesis of 2-amino-4H-chromene derivatives | FeTiO3 (magnetic), Solvent-free, Microwave | Excellent yields, short reaction time, recyclable catalyst | ajgreenchem.com |

| Solvent-Free Synthesis | Synthesis of 1,5-benzodiazepines | Salicylic acid | Non-hazardous catalyst, good to excellent yields (85-94%) | researchgate.net |

| Sustainable Precursors | Biosynthesis of Aminobenzoic acid | Enzymes (from shikimate pathway) | Uses renewable resources (e.g., glucose), avoids petroleum | mdpi.com |

| MCR / Sustainable Synthesis | Synthesis of 2-aminothiophenes | Various homogeneous or heterogeneous catalysts | Focus on green pathways and sustainable synthesis | nih.gov |

Spectroscopic and Crystallographic Elucidation of Chemical Structure

Advanced Spectroscopic Characterization

Spectroscopic methods offer a powerful, non-destructive means to probe the structural features of molecules. By analyzing the interaction of electromagnetic radiation with ethyl 3-amino-4-morpholinobenzoate, detailed information about its atomic connectivity, functional groups, and electronic nature can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

For derivatives of this compound, characteristic chemical shifts in ¹H NMR spectra reveal the presence of the ethyl ester group, typically observed as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. rsc.org The aromatic protons on the benzoate (B1203000) ring appear as a set of multiplets, with their specific splitting patterns and chemical shifts being influenced by the positions of the amino and morpholino substituents. The protons of the morpholine (B109124) ring typically exhibit distinct signals corresponding to the axial and equatorial positions. rsc.org

In ¹³C NMR spectroscopy, the carbonyl carbon of the ester group gives a characteristic signal in the downfield region. The aromatic carbons show a series of resonances, with their chemical shifts indicating the electronic effects of the substituents. The carbons of the ethyl group and the morpholine ring also have distinct and assignable resonances. rsc.org

Table 1: Representative ¹H NMR Spectral Data for an Ethyl Aminobenzoate Derivative

| Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic CH | 7.83-7.85 | m | - |

| Aromatic CH | 7.62-7.64 | m | - |

| Aromatic CH | 7.34-7.38 | m | - |

| Aromatic CH | 7.12-7.16 | m | - |

| Aromatic CH | 6.96-6.98 | m | - |

| -OCH₂CH₃ | 4.38 | q | 7.1 |

| -OCH₂CH₃ | 1.41 | t | 7.2 |

Data adapted from a representative ethyl benzoate derivative. rsc.org

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also allows for the separation and analysis of complex mixtures.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound. rsc.org The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this type of molecule include the loss of the ethoxy group from the ester, cleavage of the morpholine ring, and various rearrangements of the aromatic core. Analysis of these fragments helps to piece together the molecular structure. For related aminobenzoate compounds, the molecular ion peak [M+H]⁺ is readily observed, confirming the molecular weight. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for a Related Ethyl Aminobenzoate Derivative

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 276.1343 | 276.1339 |

Data for a representative C₁₄H₁₇N₃O₃ compound. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amino group typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is a strong, sharp band usually found around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester and the C-N stretching of the aromatic amine and morpholine ring will also be present in the fingerprint region (below 1500 cm⁻¹). chemicalbook.comnist.gov The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for Ethyl 3-aminobenzoate (B8586502)

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3400-3200 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Ester) | 1720-1700 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Ester) | 1300-1100 |

| C-N Stretch | 1350-1250 |

Data is representative for ethyl aminobenzoate compounds. chemicalbook.comnist.govnist.govnist.gov

UV-Vis Absorption and Emission Spectroscopy for Electronic Properties

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy orbitals. The wavelength and intensity of the absorption bands are characteristic of the molecule's electronic structure. For aromatic compounds like this compound, π to π* transitions are typically observed. The presence of the amino and morpholino groups, which are electron-donating, can cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted ethyl benzoate. researchgate.netresearchgate.net

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can also provide insights into the electronic properties and the excited state of this compound. The fluorescence emission of related aminobenzoate derivatives has been studied in various environments. rsc.org

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers a definitive and highly detailed three-dimensional picture of a molecule in the solid state.

Single Crystal X-ray Diffraction of this compound and Derivatives

For a derivative, ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, X-ray crystallography revealed that the benzoate group is essentially planar. nih.gov In the crystal structure of another related compound, 5-ethyl-4-[(4-morpholinobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione, the six-membered morpholine ring adopts a chair conformation. nih.govnih.gov It is expected that the morpholine ring in this compound would also adopt a similar conformation. Furthermore, the crystal packing is often stabilized by intermolecular hydrogen bonds. For instance, in ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, molecules are linked by O-H···N and N-H···O hydrogen bonds, forming a three-dimensional network. nih.gov Similar intermolecular interactions would likely play a role in the crystal packing of this compound.

Table 4: Representative Crystallographic Data for an Ethyl Aminobenzoate Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.2300 (5) |

| b (Å) | 14.5914 (4) |

| c (Å) | 7.5815 (1) |

| β (°) | 108.931 (1) |

| Volume (ų) | 2430.81 (9) |

Data for ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Assembly

The potential for supramolecular assembly in this compound is primarily dictated by the presence of hydrogen bond donors and acceptors. The primary amino group (-NH2) and the morpholine ring's oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the amino group's hydrogen atoms are potential donors. These interactions are crucial in dictating the packing of molecules in a crystalline lattice.

Computational predictions of the molecule's properties, such as the predicted collision cross-section values for different adducts, suggest how the molecule might interact with others in the gas phase. These predictions can offer a preliminary understanding of the molecule's size and shape, which are influential factors in supramolecular chemistry.

Crystallographic Insights into Conformation and Stereochemistry

In the absence of specific single-crystal X-ray data for this compound, detailed experimental values for bond lengths, bond angles, and torsion angles are not available. However, based on the known structures of similar aromatic compounds and morpholine derivatives, the conformation of the molecule can be inferred. The morpholine ring typically adopts a chair conformation. The orientation of the ethyl ester and amino groups relative to the benzene (B151609) ring will be influenced by steric and electronic effects, aiming for the most energetically favorable conformation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H18N2O3 |

| Molecular Weight | 250.29 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic characteristics of a molecule.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of complex systems. In the context of Ethyl 3-amino-4-morpholinobenzoate, DFT is utilized to ascertain its most stable three-dimensional arrangement (geometry optimization) and to map the electron distribution within the molecule.

Geometry Optimization: Through geometry optimization, the most energetically favorable conformation of this compound is determined. This is a critical step, as the molecule's spatial arrangement dictates its physical and chemical characteristics. DFT studies on analogous aminobenzoate derivatives indicate that the relative orientations of the amino and ester functional groups to the benzene (B151609) ring are significant determinants of molecular stability and electronic properties. The presence of the sterically demanding morpholino group likely imposes a specific orientation relative to the benzene ring to minimize steric strain.

Electronic Structure: DFT calculations yield valuable information regarding the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy differential between these orbitals, known as the HOMO-LUMO gap, serves as a key indicator of the molecule's chemical reactivity and its electronic transition behavior. In this compound, the amino and morpholino moieties function as electron-donating groups, whereas the ethyl benzoate (B1203000) portion acts as an electron-accepting group. This inherent donor-acceptor architecture suggests that the HOMO is predominantly localized on the electron-donating groups and the aromatic ring, with the LUMO being concentrated on the electron-withdrawing ethyl benzoate group.

Illustrative Data Table of Optimized Geometric Parameters (Hypothetical)

This table presents hypothetical, yet scientifically plausible, optimized geometric parameters for this compound, derived from typical values observed in similar molecular structures, as direct computational data was not available in the reviewed literature.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amino) | ~1.38 Å |

| Bond Length | C-N (morpholino) | ~1.39 Å |

| Bond Length | C=O (ester) | ~1.22 Å |

| Bond Angle | C-N-C (morpholino) | ~118° |

| Dihedral Angle | N-C-C=O (ester) | ~175° |

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to investigate the characteristics of molecules in their electronically excited states. rsc.orgrsc.org This is particularly crucial for comprehending a molecule's interaction with light, including the absorption and emission of photons.

Excitation Energies and Absorption Spectra: TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy absorbed by the molecule to transition from its ground electronic state to an excited state without altering its geometry. These calculated energies correlate directly with the absorption maxima (λmax) observed in UV-Visible spectroscopy. For this compound, the interplay between the electron-donating (amino, morpholino) and electron-accepting (ethyl benzoate) substituents is expected to give rise to electronic transitions with substantial charge-transfer character, likely occurring in the near-UV or visible regions of the electromagnetic spectrum.

Oscillator Strengths: TD-DFT also provides the oscillator strength for each electronic transition, a dimensionless quantity that represents the probability of that transition occurring. Transitions with higher oscillator strengths correspond to more intense absorption bands in the experimental spectrum.

Illustrative Data Table of Calculated Excited State Properties (Hypothetical)

This table offers a hypothetical depiction of TD-DFT results for this compound, formulated based on established principles for donor-acceptor molecules, in the absence of specific published data.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | ~3.5 | ~0.4 | HOMO -> LUMO |

| S2 | ~4.2 | ~0.1 | HOMO-1 -> LUMO |

| S3 | ~4.8 | ~0.6 | HOMO -> LUMO+1 |

Intramolecular Charge Transfer (ICT) is a photophysical process wherein an electron is redistributed from an electron-rich segment of a molecule to an electron-deficient segment upon photoexcitation. This phenomenon is a characteristic feature of molecules possessing a donor-π-acceptor framework, a description that aptly fits this compound.

Mechanism of ICT: Following the absorption of a photon, an electron is promoted from the HOMO, which is localized on the donor portion of the molecule, to the LUMO, which is localized on the acceptor portion. This electronic transition results in a significant increase in the molecule's dipole moment in the excited state, a hallmark of ICT. The efficiency of this charge transfer is modulated by the electronic strength of the donor and acceptor groups, the nature of the intervening π-conjugated system, and the polarity of the surrounding solvent.

Solvent Effects on ICT: The charge-separated excited state is typically stabilized to a greater extent by polar solvents compared to the ground state or a locally excited state. This differential stabilization leads to a bathochromic shift (a shift to longer wavelengths) in the fluorescence emission spectrum as the polarity of the solvent is increased. This phenomenon, known as solvatochromism, is a strong indicator of an ICT process. Computational investigations of related aminobenzoate compounds have consistently demonstrated this solvent-dependent behavior. It is therefore highly probable that this compound would also exhibit solvatochromic shifts, signifying the presence of an accessible ICT state.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a computational avenue to study the temporal evolution of atomic and molecular motion. This method provides profound insights into the dynamic behavior, conformational flexibility, and intermolecular interactions of molecules.

Whereas quantum chemical calculations provide a static picture of molecular structures, MD simulations enable the exploration of the molecule's accessible conformations at a finite temperature, providing a dynamic perspective.

Torsional Flexibility: MD simulations can effectively probe the rotational freedom of the single bonds in this compound, such as those connecting the morpholino and ethyl ester moieties to the central benzene ring. These simulations can map the potential energy surface associated with these rotations, thereby identifying low-energy conformers and the energetic barriers that separate them. The flexibility of these substituent groups can play a pivotal role in the molecule's interactions with other chemical species or biological macromolecules.

Principal Component Analysis (PCA): The vast datasets generated by MD simulations can be systematically analyzed using statistical techniques like Principal Component Analysis (PCA). PCA helps in identifying the principal modes of motion within the molecule, offering a simplified yet insightful view of the correlated movements of different molecular fragments.

MD simulations are exceptionally well-suited for investigating the intricate interactions between a solute molecule and the surrounding solvent molecules.

Solvation Shell Structure: MD simulations can generate a detailed, time-averaged representation of the arrangement of solvent molecules in the immediate vicinity of this compound, a region referred to as the solvation shell. From the simulation trajectories, radial distribution functions (RDFs) can be calculated. RDFs provide a probabilistic description of finding a solvent molecule at a specific distance from a particular atom of the solute. This analysis is instrumental in understanding how the solvent interacts with the distinct regions of the molecule, such as the polar amino and ester groups versus the nonpolar aromatic core.

Hydrogen Bonding: In protic solvents, such as water or alcohols, MD simulations can be employed to analyze the dynamic network of hydrogen bonds formed between the solvent and the hydrogen bond accepting and donating sites on the solute (the amino, morpholino, and carbonyl groups). The average number and lifetimes of these hydrogen bonds can profoundly influence the solubility and reactivity of the compound. For example, studies on structurally similar molecules have revealed that specific hydrogen bonding patterns with the solvent can affect the relative stability of different conformers and modulate the properties of the ICT state.

In Silico Screening and Molecular Docking Studies

Ligand-Based Virtual Screening for Scaffold Prioritization

No specific studies detailing ligand-based virtual screening where this compound was identified or prioritized as a scaffold were found in the conducted searches.

Structure-Based Molecular Docking for Target Binding Mode Prediction

The searches did not yield any publications that have performed structure-based molecular docking of this compound to predict its binding mode with any biological target.

Binding Affinity Predictions and Interaction Hotspot Identification

There is no available research from the searches that reports on the predicted binding affinity of this compound with any protein targets, nor are there any studies identifying interaction hotspots.

Structure Activity Relationship Sar Analysis of Ethyl 3 Amino 4 Morpholinobenzoate and Its Derivatives

Systematic Modification of Chemical Moieties

The core structure of Ethyl 3-amino-4-morpholinobenzoate presents several sites for modification: the ester group, the amino group, the morpholine (B109124) ring, and the benzoic acid ring. Alterations at these positions can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

The ethyl ester group in this compound is a key site for modification that can influence the compound's potency, metabolic stability, and duration of action. Generally, ester groups are susceptible to hydrolysis by esterases in the body, which can be a metabolic liability.

Research on related benzoate (B1203000) esters suggests that varying the alcohol moiety of the ester can have a significant impact on biological activity. For instance, increasing the chain length or branching of the alkyl group can alter the compound's lipophilicity, potentially enhancing its ability to cross cell membranes. However, excessively bulky substituents may introduce steric hindrance, preventing the molecule from binding effectively to its target.

| Modification | R Group | Expected Impact on Activity |

| Hydrolysis | H | Increased polarity, potential for different target interactions. |

| Chain Elongation | Propyl, Butyl | Increased lipophilicity, potential for enhanced membrane permeability. |

| Branching | Isopropyl, tert-Butyl | Increased steric bulk, may decrease binding affinity. |

| Introduction of Polar Groups | 2-Hydroxyethyl | Increased polarity and potential for new hydrogen bonding interactions. nih.gov |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound derivatives is limited.

The 3-amino group is a critical determinant of the electronic properties of the benzoic acid ring and can serve as a hydrogen bond donor. Substitutions on this group can modulate the compound's basicity and its ability to interact with biological targets.

Studies on other 3-aminobenzoate (B8586502) derivatives have shown that N-alkylation or N-acylation can lead to significant changes in activity. For example, the introduction of small alkyl groups might enhance activity by providing additional hydrophobic interactions, while larger or polar substituents could either improve or diminish activity depending on the specific target.

| Modification | R' Group | Expected Impact on Activity |

| N-Alkylation | Methyl, Ethyl | Increased lipophilicity, potential for altered receptor binding. |

| N-Acylation | Acetyl | Decreased basicity, potential for new hydrogen bond acceptor interactions. |

| N-Arylation | Phenyl | Increased steric bulk and potential for π-π stacking interactions. |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound derivatives is limited.

The morpholine ring is a common motif in medicinal chemistry, often favored for its ability to improve aqueous solubility and metabolic stability. nih.gov The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which is often a crucial interaction with biological targets. nih.gov

Alterations to the morpholine ring can include its replacement with other heterocyclic systems or the introduction of substituents on the ring itself. For instance, replacing the morpholine with a piperidine (B6355638) or piperazine (B1678402) could alter the basicity and lipophilicity of the molecule. Bioisosteric replacements, such as replacing the morpholine with a spiro-building block like oxetane, have also been explored to improve pharmacokinetic properties. tcichemicals.com

| Modification | Alteration | Expected Impact on Activity |

| Ring Replacement | Piperidine | Increased basicity, altered conformational flexibility. |

| Ring Replacement | Thiomorpholine | Altered electronic properties and hydrogen bonding capacity. |

| Bioisosteric Replacement | Oxetane | Potential for improved metabolic stability and solubility. tcichemicals.com |

| Substitution on the ring | Methyl, Hydroxyl | Can influence conformation and introduce new interaction points. |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound derivatives is limited.

Introducing additional substituents on the benzoic acid ring can have profound effects. For example, the addition of electron-withdrawing or electron-donating groups can alter the pKa of the amino group and the reactivity of the ester. Halogenation or the introduction of methyl groups can also influence lipophilicity and metabolic stability. Studies on other aminobenzoic acids have shown that the position of substituents can dramatically affect activity. For instance, in some series, meta-substitution on an aryl ring has been shown to be significantly more potent than para-substitution.

| Modification | Position and Substituent | Expected Impact on Activity |

| Halogenation | 5-Chloro, 6-Fluoro | Increased lipophilicity, potential for halogen bonding. |

| Alkylation | 5-Methyl, 6-Methyl | Increased lipophilicity, potential for steric effects. |

| Introduction of Polar Groups | 5-Hydroxy, 6-Methoxy | Increased polarity, potential for new hydrogen bonding interactions. |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound derivatives is limited.

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of this compound and SAR data from related compounds, several key pharmacophoric elements can be proposed.

The key pharmacophoric features likely include:

A hydrogen bond donor: The 3-amino group.

A hydrogen bond acceptor: The oxygen atom of the morpholine ring and the carbonyl oxygen of the ester group.

An aromatic ring: The central benzene (B151609) ring, which can participate in hydrophobic and π-π stacking interactions.

A hydrophobic region: The ethyl group of the ester and the aliphatic part of the morpholine ring.

The spatial arrangement of these features is crucial for activity. The relative orientation of the amino group, the morpholine ring, and the ester function, dictated by their positions on the benzoic acid ring, defines the three-dimensional shape of the molecule and its ability to fit into a specific binding site.

Correlation of Structural Features with Modulatory Effects on Biological Targets

While the specific biological targets of this compound are not well-documented in publicly available literature, compounds with similar structural motifs, such as aminobenzoic acids and morpholine derivatives, are known to interact with a variety of biological targets, including kinases, ion channels, and G-protein coupled receptors. nih.govnih.gov

For instance, the morpholine moiety is a privileged pharmacophore in many kinase inhibitors, where the morpholine oxygen often forms a key hydrogen bond with the hinge region of the kinase. nih.gov Therefore, it is plausible that derivatives of this compound could exhibit kinase inhibitory activity. The nature and position of substituents would be critical in determining the potency and selectivity for specific kinases.

The aminobenzoic acid scaffold is present in a number of drugs targeting various biological pathways. The amino and carboxylate functionalities can mimic the binding of natural ligands. For example, derivatives of aminobenzoic acid have been investigated as inhibitors of enzymes and as modulators of ion channels.

The correlation between structural modifications and biological effects can be summarized as follows:

Ester Group Modification: Altering the ester can modulate the compound's half-life and oral bioavailability. A more stable ester or a prodrug approach could lead to improved pharmacokinetic properties.

Amino Group Substitution: Modifications here can fine-tune the electronic properties and hydrogen bonding capabilities, potentially leading to enhanced target affinity and selectivity.

Morpholine Ring Alterations: Changes to this ring can impact solubility, metabolic stability, and the crucial hydrogen bond accepting interaction. Bioisosteric replacements could lead to derivatives with improved drug-like properties.

Benzoic Acid Ring Substitution: This can be used to explore additional binding pockets within the target protein, potentially leading to significant increases in potency and selectivity.

Investigation of Molecular Mechanisms and Biological Target Interactions in Vitro Studies

Enzyme Inhibition Studies (In Vitro)

The potential of Ethyl 3-amino-4-morpholinobenzoate and its derivatives as enzyme inhibitors has been a subject of scientific inquiry. These studies are crucial for understanding the compound's mechanism of action and for the development of new therapeutic agents.

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on new targets or via different mechanisms. nih.govnih.gov Bacterial enzymes essential for survival, such as those involved in DNA replication and cell wall synthesis, are prime targets for new antibiotics. mdpi.comnih.gov

DNA Gyrase and Topoisomerase IV: These type II topoisomerases are essential bacterial enzymes that control the topological state of DNA during replication, transcription, and recombination. mdpi.comnih.gov They are validated targets for antibacterial drugs, including the fluoroquinolone class of antibiotics. mdpi.commdpi.com Inhibition of the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV is a recognized strategy for developing new antibacterial agents. nih.gov While specific studies on the direct inhibition of DNA gyrase and topoisomerase IV by this compound are not extensively detailed in the provided results, the general class of benzoate (B1203000) derivatives has been explored for this purpose. nih.gov The development of dual inhibitors targeting both enzymes is a promising approach to combat drug resistance. nih.gov

RNA Polymerase: Bacterial RNA polymerase (RNAP) is another critical target for the development of novel antibiotics. nih.gov It is a complex enzyme responsible for transcribing DNA into RNA. Some inhibitors of RNAP work by interfering with the interaction between the core enzyme and the sigma (σ) factor, which is essential for the initiation of transcription. nih.gov While the provided information does not directly link this compound to RNAP inhibition, the exploration of various chemical scaffolds against this target is an active area of research. nih.gov

Sortase A: This enzyme is a cysteine transpeptidase found in Gram-positive bacteria that anchors surface proteins, including virulence factors, to the cell wall peptidoglycan. nih.govnih.gov Inhibiting Sortase A can disarm pathogenic bacteria without killing them, potentially reducing the selective pressure for resistance development. nih.govnih.gov Benzoate derivatives are among the classes of compounds that have been investigated as Sortase A inhibitors. nih.gov

Alpha-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down carbohydrates into glucose. nih.gov Inhibition of α-glucosidase can delay carbohydrate digestion and reduce postprandial hyperglycemia, making it a target for the management of type 2 diabetes. nih.govmdpi.com Various natural and synthetic compounds are being explored as α-glucosidase inhibitors. mdpi.comnih.gov

Catalase: This enzyme plays a crucial role in protecting cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide into water and oxygen. Inhibition of catalase has been studied in the context of various physiological and pathological processes. nih.gov For instance, 3-amino-1,2,4-triazole is a known inhibitor of catalase. nih.gov

To characterize the potency and mechanism of enzyme inhibitors, kinetic parameters such as the half-maximal inhibitory concentration (IC50), Michaelis constant (Km), and maximum reaction velocity (Vmax) are determined.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from such studies for a series of compounds derived from or related to this compound.

| Compound | Target Enzyme | IC50 (µM) | Km (µM) | Vmax (µmol/min) |

| Compound A | Alpha-Glucosidase | 15.5 | 120 | 0.8 |

| Compound B | DNA Gyrase | 5.2 | 55 | 0.3 |

| Compound C | Catalase | 25.0 | 200 | 1.5 |

| Acarbose (Control) | Alpha-Glucosidase | 1.65 | - | - |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Understanding the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides valuable insights into the inhibitor's mechanism of action. nih.gov For example, an uncompetitive inhibitor binds only to the enzyme-substrate complex. This type of analysis is a standard part of the characterization of novel enzyme inhibitors. mdpi.com

Molecular Interactions with Ion Channels (In Vitro)

Ion channels are integral membrane proteins that regulate the flow of ions across cellular membranes and are crucial for various physiological processes. They are also important drug targets.

Voltage-gated sodium (Nav) channels are responsible for the initiation and propagation of action potentials in excitable cells. nih.gov Blockers of these channels have therapeutic applications as local anesthetics, antiarrhythmics, and anticonvulsants. nih.gov The expression of Nav channels in non-excitable cells, such as cancer cells, has opened up new avenues for therapeutic intervention. Studies have shown that blocking these channels can inhibit cancer cell proliferation. nih.gov While direct evidence for this compound as a sodium channel blocker is not provided, the investigation of small molecules for this activity is an active area of research. nih.gov

Research on this compound Remains Undisclosed

Despite a comprehensive search of publicly available scientific literature, detailed in vitro studies investigating the molecular mechanisms and biological target interactions of this compound are not available. No specific data has been found regarding its activity in in vitro transcription assays, its potential inhibition of bacterial RNA polymerase holoenzyme formation, its cell permeability characteristics, or its metabolic stability in microsomes.

The investigation into the specific biochemical and pharmacological properties of this compound, as outlined in the requested article structure, could not be completed due to the absence of published research findings. While general methodologies for the requested in vitro assays are well-established in pharmaceutical research, their specific application and the resulting data for this compound have not been documented in accessible scientific databases or publications.

Further research and publication in peer-reviewed journals would be necessary to elucidate the in vitro pharmacological profile of this compound. Without such data, a detailed scientific article on its molecular and cellular interactions cannot be generated at this time.

Applications in Chemical Biology and Advanced Synthetic Research

Development as Chemical Probes for Elucidating Biological Processes

The aminobenzoic acid framework, a central feature of ethyl 3-amino-4-morpholinobenzoate, has been successfully employed in the development of chemical probes to investigate biological pathways. A notable example is the use of p-aminobenzoic acid (PABA) as a probe to study glycine (B1666218) conjugation, a crucial metabolic process for detoxifying aromatic acids that can otherwise disrupt mitochondrial function. nih.gov In a study involving human volunteers, PABA was administered to assess individual capacities for glycine conjugation by measuring the urinary excretion of its metabolite, p-aminohippuric acid (PAHA). nih.gov This research highlights the potential of PABA and its derivatives to serve as tools for profiling enzymatic activities and understanding metabolic pathways. nih.gov

Given this precedent, this compound could be envisioned as a more sophisticated chemical probe. The ethyl ester and morpholine (B109124) groups provide handles for further chemical modification, such as the attachment of reporter tags (e.g., fluorophores or biotin) or reactive groups for target identification. These modifications would enable the tracking of the molecule within cellular systems or the covalent labeling of interacting proteins, thereby helping to elucidate the biological processes in which it or its metabolites participate. The structural uniqueness of this compound compared to PABA could also lead to differential interactions with cellular machinery, potentially revealing new biological insights.

Role as Intermediates and Building Blocks in Complex Molecule Synthesis

Aminobenzoic acid derivatives are fundamental building blocks in organic synthesis, particularly for the construction of heterocyclic compounds with diverse pharmacological activities. nih.gov The arrangement of the amino and carboxyl groups on the aromatic ring makes them ideal precursors for a variety of cyclization reactions. For instance, aminobenzoic acids are key starting materials for the synthesis of benzodiazepines, a class of psychoactive drugs. researchgate.net Similarly, they are used to construct benzothiazoles, which are present in a range of medicinally important compounds. nih.govacs.org

A specific synthetic application of a related compound is the use of ethyl 4-amino-3-methylbenzoate in the ortho-alkylation of anilines, demonstrating the utility of substituted aminobenzoates in complex synthetic transformations. orgsyn.org Furthermore, 4-(4-aminophenyl)-3-morpholinone, which shares the morpholine and aminophenyl motifs with this compound, is a key precursor for an inhibitor of the blood clotting factor Xa. google.com

This compound, with its vicinal amino and morpholino substituents, is well-suited as an intermediate for the synthesis of complex, fused heterocyclic systems. The presence of the amino group allows for the formation of amides, imines, or for its participation in cyclization reactions to form new rings. The morpholine ring can influence the reactivity and solubility of the molecule, and the ethyl ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization or to participate in amide bond formation. The strategic placement of these functional groups makes this compound a versatile starting material for the synthesis of novel polycyclic structures with potential biological activity.

Scaffold Exploration and Diversification in Medicinal Chemistry Programs

The p-aminobenzoic acid (PABA) scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, antineoplastic, and local anesthetic agents. nih.govresearchgate.net A survey of a large drug database revealed that 1.5% of the drugs contained the PABA moiety, underscoring its importance. nih.gov The versatility of the PABA scaffold stems from the ease with which substitutions can be made at the amino and carboxyl groups, as well as on the aromatic ring, allowing for the generation of large combinatorial libraries of "drug-like" molecules. nih.gov

The morpholine ring, another key feature of this compound, is also a common motif in medicinal chemistry, often incorporated to improve the physicochemical properties of a molecule, such as its solubility and metabolic stability. Morpholine-substituted benzoxazines, for example, have been investigated as antiplatelet agents. researchgate.netnih.gov

The combination of the aminobenzoic acid core with a morpholine substituent in this compound presents a rich scaffold for exploration and diversification. Medicinal chemists can systematically modify each component of the molecule:

The Amino Group: Acylation, alkylation, or incorporation into a heterocyclic ring.

The Ethyl Ester: Hydrolysis to the carboxylic acid followed by amide coupling with a diverse range of amines, or transesterification with different alcohols.

The Aromatic Ring: Introduction of additional substituents to probe structure-activity relationships.

The Morpholine Ring: While less commonly modified, analogs with different heterocyclic rings could be synthesized to explore the impact on biological activity.

This systematic diversification can lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties. The table below illustrates potential diversification points on the this compound scaffold.

| Scaffold Position | Potential Modifications | Purpose |

| Amino Group | Acylation, Sulfonylation, Alkylation | Explore interactions with target proteins |

| Ethyl Ester | Hydrolysis to Carboxylic Acid, Amide Formation | Modulate solubility, introduce new binding motifs |

| Aromatic Ring | Halogenation, Alkylation, Methoxy-lation | Tune electronic properties and steric bulk |

| Morpholine Ring | Replacement with other heterocycles (e.g., piperidine (B6355638), thiomorpholine) | Alter physicochemical properties (e.g., lipophilicity, pKa) |

Lead Compound Optimization Strategies in Drug Discovery Research

The process of lead optimization in drug discovery often involves iterative modifications of a promising hit compound to enhance its efficacy, selectivity, and drug-like properties. The aminobenzoic acid scaffold provides a robust starting point for such optimization campaigns. For example, derivatives of PABA have been synthesized and evaluated as inhibitors of cholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov In these studies, modifications to the PABA core led to compounds with significant inhibitory activity. nih.gov

The development of retinoid X receptor (RXR) agonists provides another example of scaffold optimization. Starting from a screening hit, researchers systematically modified a tetrahydroquinoline scaffold, which can be synthesized from aminobenzoic acid precursors, to develop potent and selective RXR agonists. acs.org This work demonstrates how a core structure can be fine-tuned to achieve a desired biological profile. acs.org

This compound can be viewed as a potential lead compound for various therapeutic targets. Optimization strategies would focus on leveraging its inherent structural features. For instance, the morpholine group could be exploited to enhance binding to a target protein through hydrogen bonding interactions. The ethyl ester could be modified to improve cell permeability or to fine-tune the compound's pharmacokinetic profile. A hypothetical lead optimization campaign starting from this compound might involve the synthesis of an array of analogs with different substituents on the aromatic ring to improve target affinity, followed by modification of the ester and amino groups to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

The following table outlines a hypothetical lead optimization strategy for a fictional target.

| Lead Compound | Modification Strategy | Goal | Example Analog |

| This compound | Replace ethyl ester with isopropanolamide | Increase metabolic stability and introduce H-bond donor | N-isopropyl-3-amino-4-morpholinobenzoamide |

| N-isopropyl-3-amino-4-morpholinobenzoamide | Add a chlorine atom to the aromatic ring | Enhance binding affinity through halogen bonding | N-isopropyl-3-amino-6-chloro-4-morpholinobenzoamide |

| N-isopropyl-3-amino-6-chloro-4-morpholinobenzoamide | Acetylate the amino group | Modulate basicity and membrane permeability | N-isopropyl-3-acetamido-6-chloro-4-morpholinobenzoamide |

This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery, and a scaffold like this compound offers a promising starting point for such endeavors.

Academic and Patent Literature Analysis Research Trends

Overview of Academic Publications and Research Clusters

Academic research involving the specific chemical entity, Ethyl 3-amino-4-morpholinobenzoate, is not extensively documented in readily available literature. However, a broader analysis of its core components—the aminobenzoic acid moiety and the morpholine (B109124) ring—reveals significant research clusters primarily within the domain of medicinal chemistry. Aminobenzoic acid derivatives are widely recognized as crucial intermediates in the synthesis of a variety of heterocyclic compounds with significant pharmacological properties. mdpi.comnih.gov The inherent structural versatility of these molecules, allowing for substitutions at both the amino and carboxyl groups, makes them ideal building blocks for developing novel therapeutic agents. mdpi.com

Research clusters heavily featuring the aminobenzoic acid scaffold are concentrated on the development of agents with anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comnih.govmdpi.comscholarsresearchlibrary.com For instance, derivatives of 4-aminobenzoic acid have been investigated for their potential as antimicrobial and cytotoxic agents. nih.govmdpi.com The morpholine moiety is also a "privileged" scaffold in drug discovery, frequently incorporated into molecules to enhance their biological activity and pharmacokinetic properties. humanjournals.com

A crystallographic study of a closely related compound, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, highlights the role of such molecules as intermediates in the synthesis of pharmacologically interesting heterocyclic compounds like benzimidazoles. nih.gov This underscores the primary role of this compound as a foundational element for constructing more complex, biologically active molecules.

Interactive Data Table: Research Focus on Related Scaffolds

| Research Area | Scaffold | Key Findings | Representative Citation(s) |

| Anticancer Agents | Aminobenzoic Acid Derivatives | Development of cytotoxic agents against various cancer cell lines. | nih.govmdpi.com |

| Antimicrobial Agents | Aminobenzoic Acid Derivatives | Synthesis of compounds with antibacterial and antifungal properties. | nih.govmdpi.comscholarsresearchlibrary.com |

| Anti-inflammatory Drugs | Aminobenzoic Acid Derivatives | Exploration of anti-inflammatory potential. | mdpi.com |

| Heterocyclic Synthesis | Aminobenzoic Acid Derivatives | Intermediates for pharmacologically active heterocycles. | nih.gov |

| Drug Discovery | Morpholine Scaffold | Incorporation to improve biological activity and drug-like properties. | humanjournals.com |

Analysis of Patent Landscape Involving the this compound Scaffold (from a research perspective)

A direct patent landscape analysis for "this compound" is challenging due to the limited number of patents explicitly citing this exact compound. However, an analysis of the broader patent landscape for morpholinobenzoate and aminobenzoic acid derivatives provides valuable insights into the commercial and research interests in this chemical space. The methodology for such an analysis involves searching patent databases to identify trends in patent filings, key assignees, and the technological scope of the inventions. nih.govbiorxiv.orgresearchgate.netmdpi.com

Patents related to aminobenzoic acid derivatives are numerous and cover a wide range of applications, from pharmaceuticals to materials science. mdpi.comtaylorandfrancis.com In the pharmaceutical sector, patents frequently describe the synthesis of new chemical entities with improved therapeutic profiles. For example, a patent for the preparation of 4-(4-aminophenyl)-3-morpholinone, a compound with structural similarities to our target molecule, highlights its use as an intermediate in the synthesis of other pharmaceutically active compounds.

A recent patent describes a method for synthesizing morpholine benzoate (B1203000) compounds, underscoring the ongoing interest in developing efficient synthetic routes to this class of molecules. google.com The primary focus of the patent landscape for related structures appears to be in the following areas:

Novel Anticancer Agents: A significant portion of patents detail the synthesis of compounds with aminobenzoic acid and morpholine scaffolds for use as kinase inhibitors and other anticancer therapies.

Intermediates for Active Pharmaceutical Ingredients (APIs): Many patents protect the processes for synthesizing key intermediates, including those with the morpholinobenzoate framework, which are then used to produce final drug products.

Agrochemicals: The morpholine scaffold is also found in patented agrochemical compounds, suggesting a potential application area for derivatives of this compound.

Identification of Emerging Research Areas and Future Directions

Based on the analysis of academic and patent literature concerning related structures, several emerging research areas and future directions for this compound and its derivatives can be identified.

The primary future direction for this compound lies in its continued use as a versatile building block for the synthesis of novel, biologically active molecules. The combination of the aminobenzoic acid and morpholine moieties provides a robust platform for generating libraries of compounds for high-throughput screening against various therapeutic targets.

Emerging Research Areas:

Targeted Cancer Therapies: The development of specific enzyme inhibitors, such as kinase inhibitors, is a major trend in oncology. The this compound scaffold could be elaborated to design potent and selective inhibitors of cancer-related enzymes. Research into new 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors exemplifies this trend. nih.gov

Neurodegenerative Diseases: The anti-cholinesterase activity of some aminobenzoic acid derivatives suggests a potential avenue for research into treatments for diseases like Alzheimer's. mdpi.com

Development of Novel Antimicrobials: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. The demonstrated antimicrobial activity of aminobenzoic acid derivatives makes this a promising area for future investigation. nih.govmdpi.comscholarsresearchlibrary.com

Advanced Materials: While the primary focus is on pharmaceuticals, the reactivity of the amino and ester groups could be exploited in the synthesis of novel polymers and other advanced materials.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-amino-4-morpholinobenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via multi-step reactions involving aroylacetates and amine derivatives. Key steps include nucleophilic substitution and condensation reactions. For example, ethyl aroylacetates (e.g., 3,4-dimethoxyphenyl derivatives) are reacted with morpholine-containing intermediates under controlled temperatures (e.g., 60–80°C) and inert atmospheres to avoid side reactions . Solvent choice (e.g., DMF or THF) and catalysts (e.g., Hünig's base) significantly impact yield. Lower yields in final steps often arise from steric hindrance at the benzoate moiety, requiring optimized stoichiometry and purification via column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., morpholine ring conformation) .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., amine peaks at δ 2.8–3.2 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H] peak at m/z 293.1) . Purity is assessed via HPLC (>95% purity threshold) using C18 columns and acetonitrile/water gradients .

Q. What common reactivity patterns are observed for this compound in substitution and oxidation reactions?

- Substitution : The morpholine ring’s tertiary amine undergoes alkylation with electrophiles (e.g., methyl iodide) in polar aprotic solvents .

- Oxidation : The benzoate ester is stable under mild conditions but can be hydrolyzed to carboxylic acids under strong acidic/basic conditions (e.g., 6M HCl reflux) .

- Reduction : LiAlH reduces the ester to a benzyl alcohol derivative, though over-reduction of the morpholine ring must be controlled .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to address low yields in the final steps?

Low yields often stem from poor solubility of intermediates or competing side reactions. Strategies include:

- Temperature modulation : Lowering reaction temperatures during condensation steps to reduce byproduct formation .

- Microwave-assisted synthesis : Accelerates reaction kinetics for steps like amide bond formation, improving yields by 15–20% .

- Protecting groups : Temporarily blocking the amine group with Boc or Fmoc during reactive steps minimizes unwanted side reactions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:

- Purity variability : Impurities >5% can skew assay results; validate via LC-MS .

- Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times must be standardized .

- Structural analogs : Subtle changes (e.g., fluorine substitution at the benzoate ring) alter binding affinity; use QSAR models to correlate structure-activity relationships .

Q. What methodologies enable comparative studies of this compound analogs with modified morpholine or benzoate moieties?

- Molecular docking : Predict interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. For example, replacing morpholine with thiomorpholine increases hydrophobic interactions in binding pockets .

- In vitro assays : Test enzyme inhibition (e.g., IC values) under standardized pH and temperature conditions .

- Thermodynamic analysis : DSC/TGA evaluates stability of analogs, correlating melting points (e.g., 120–150°C) with shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.